molecular formula C12H9N5O6S2 B12695790 Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate CAS No. 78649-98-6

Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate

Cat. No.: B12695790
CAS No.: 78649-98-6
M. Wt: 383.4 g/mol
InChI Key: OHKHHACZSNZHCJ-ONTGKOFZSA-N
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Description

Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is a complex organic compound characterized by its unique structure, which includes nitro and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of an aromatic compound followed by diazotization and subsequent coupling with a dithiole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and diazotization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to various oxidized derivatives .

Scientific Research Applications

Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate involves its interaction with specific molecular targets. The nitro and diazenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3Z)-5-amino-3-(nitro((E)-(4-nitrophenyl)diazenyl)methylene)-3H-1,2-dithiole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

78649-98-6

Molecular Formula

C12H9N5O6S2

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 3-imino-5-[(E)-C-nitro-N-(4-nitroanilino)carbonimidoyl]dithiole-4-carboxylate

InChI

InChI=1S/C12H9N5O6S2/c1-23-12(18)8-9(24-25-10(8)13)11(17(21)22)15-14-6-2-4-7(5-3-6)16(19)20/h2-5,13-14H,1H3/b13-10?,15-11+

InChI Key

OHKHHACZSNZHCJ-ONTGKOFZSA-N

Isomeric SMILES

COC(=O)C1=C(SSC1=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(SSC1=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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